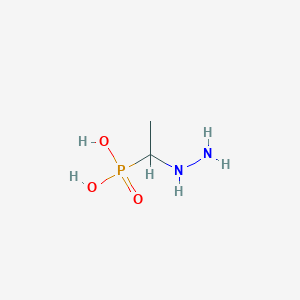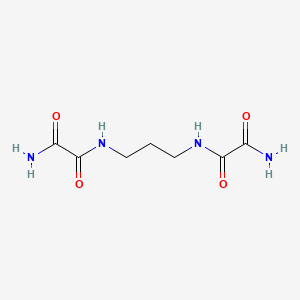
N~1~,N~1'~-(Propane-1,3-diyl)diethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1’~-(Propane-1,3-diyl)diethanediamide: is a chemical compound that belongs to the class of diamides It is characterized by the presence of two ethanediamide groups connected by a propane-1,3-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1’~-(Propane-1,3-diyl)diethanediamide typically involves the reaction of propane-1,3-diamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product.
Industrial Production Methods: In an industrial setting, the production of N1,N~1’~-(Propane-1,3-diyl)diethanediamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~1’~-(Propane-1,3-diyl)diethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The ethanediamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Substituted ethanediamides.
Applications De Recherche Scientifique
Chemistry: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of polymers and other functional materials.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is employed in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of N1,N~1’~-(Propane-1,3-diyl)diethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N,N’-Bis(3-aminopropyl)propane-1,3-diamine
- N,N’-Dimethyl-1,3-propanediamine
- 1,3-Propanediamine
Comparison: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
61273-24-3 |
|---|---|
Formule moléculaire |
C7H12N4O4 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
N'-[3-(oxamoylamino)propyl]oxamide |
InChI |
InChI=1S/C7H12N4O4/c8-4(12)6(14)10-2-1-3-11-7(15)5(9)13/h1-3H2,(H2,8,12)(H2,9,13)(H,10,14)(H,11,15) |
Clé InChI |
VDNLMOXCKVYTBN-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)C(=O)N)CNC(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)
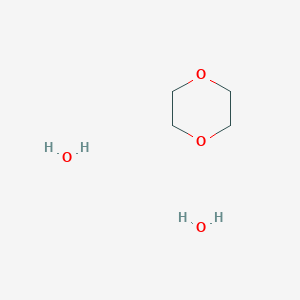

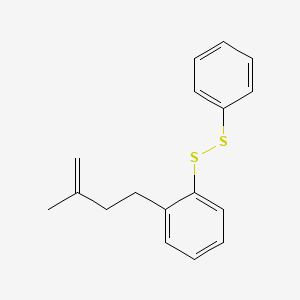

![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)
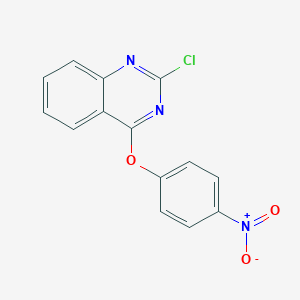

![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)

![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
